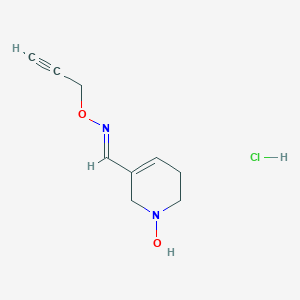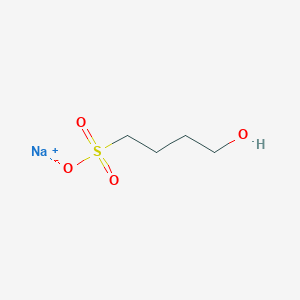
5-(1-Hydroxyéthyl)-2-méthylpyridine
Vue d'ensemble
Description
5-(1-Hydroxyethyl)-2-methylpyridine: is an organic compound with the molecular formula C8H11NO It is a derivative of pyridine, a basic heterocyclic organic compound
Applications De Recherche Scientifique
Chemistry: 5-(1-Hydroxyethyl)-2-methylpyridine is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for the development of novel materials and catalysts.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit antimicrobial or anticancer properties, making it valuable in drug discovery.
Medicine: The compound and its derivatives have potential therapeutic applications. Research is ongoing to explore their efficacy in treating various diseases, including infections and cancer.
Industry: In the industrial sector, 5-(1-Hydroxyethyl)-2-methylpyridine is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable component in various manufacturing processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Hydroxyethyl)-2-methylpyridine can be achieved through several methods. One common approach involves the alkylation of 2-methylpyridine with ethylene oxide, followed by hydrolysis to introduce the hydroxyethyl group. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of 5-(1-Hydroxyethyl)-2-methylpyridine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(1-Hydroxyethyl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-(1-Oxoethyl)-2-methylpyridine.
Reduction: The compound can be reduced to form 5-(1-Hydroxyethyl)-2-methylpyridine derivatives with different degrees of saturation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) or nitro groups can be introduced under controlled conditions.
Major Products Formed:
Oxidation: 5-(1-Oxoethyl)-2-methylpyridine
Reduction: Various saturated derivatives of 5-(1-Hydroxyethyl)-2-methylpyridine
Substitution: Halogenated or nitro-substituted derivatives of 5-(1-Hydroxyethyl)-2-methylpyridine
Mécanisme D'action
The mechanism of action of 5-(1-Hydroxyethyl)-2-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, influencing their function and stability.
Comparaison Avec Des Composés Similaires
2-Methylpyridine: Lacks the hydroxyethyl group, resulting in different chemical properties and reactivity.
5-Ethyl-2-methylpyridine: Similar structure but with an ethyl group instead of a hydroxyethyl group, leading to different physical and chemical properties.
5-(1-Hydroxyethyl)-1-methylpyridine: Similar but with the methyl group at a different position, affecting its reactivity and applications.
Uniqueness: The presence of both a hydroxyethyl group and a methyl group in 5-(1-Hydroxyethyl)-2-methylpyridine provides a unique combination of properties that can be exploited in various chemical and biological applications. Its ability to undergo diverse chemical reactions and form stable derivatives makes it a valuable compound in research and industry.
Propriétés
IUPAC Name |
1-(6-methylpyridin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-8(5-9-6)7(2)10/h3-5,7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMOQGXOROSRPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435927 | |
| Record name | 1-(6-Methylpyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100189-16-0 | |
| Record name | 1-(6-Methylpyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


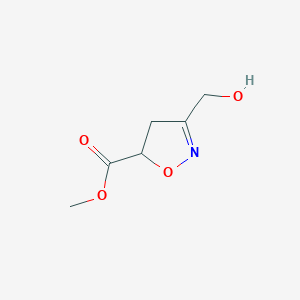


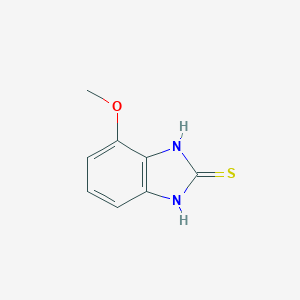


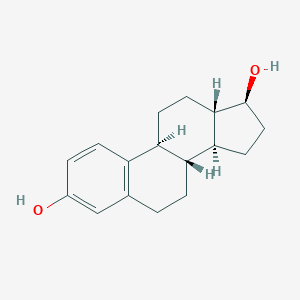

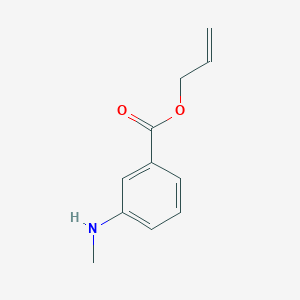

![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)

